

Spectroscopic Characterization Guide: 1,1'-Methylenebis(1H-pyrazol-3-amine)

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Compound of Interest

Compound Name: *1,1'-Methylenebis(1H-pyrazol-3-amine)*

CAS No.: 86111-67-3

Cat. No.: B2551160

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Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

1,1'-Methylenebis(1H-pyrazol-3-amine) (CAS: 86111-67-3) represents a specialized subclass of bis(pyrazolyl)alkanes, widely utilized as bidentate nitrogen ligands in coordination chemistry and as precursors for high-nitrogen energetic materials. Unlike the ubiquitous bis(pyrazol-1-yl)methane parent compound, the introduction of amino groups at the 3-position significantly alters the electronic landscape of the molecule, enhancing its basicity and hydrogen-bonding potential.

This guide provides a rigorous spectroscopic analysis (NMR, IR, MS) designed to validate the structural integrity of this compound.[1] The data presented here distinguishes the target N1–N1 linked isomer from potential C-linked byproducts or regioisomers (e.g., 3,5-linkages) that frequently contaminate crude synthetic mixtures.

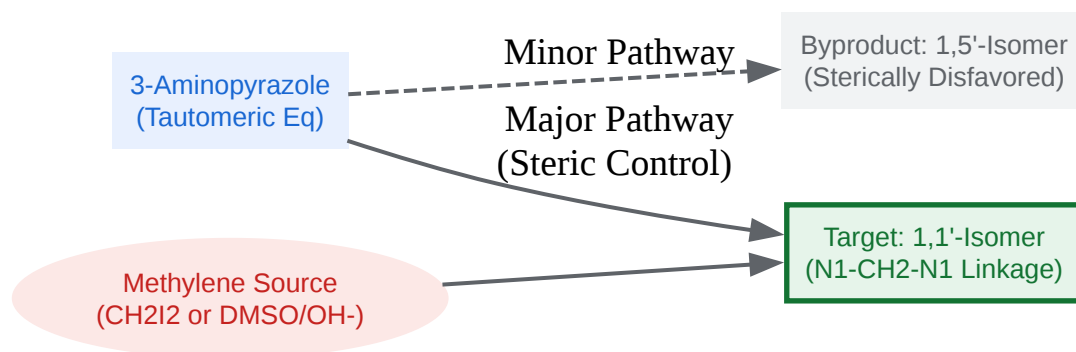
Chemical Identity[4][6]

- IUPAC Name: **1,1'-Methylenebis(1H-pyrazol-3-amine)**
- Molecular Formula: C₇H₁₀N₆
- Molecular Weight: 178.20 g/mol
- Key Structural Feature: Two 3-aminopyrazole rings connected via a methylene bridge at the N1 positions.

Structural Logic & Isomerism

Before interpreting spectra, one must understand the potential isomers. The reaction of 3-aminopyrazole with methylene halides can theoretically yield three isomers due to annular tautomerism (3-amino vs. 5-amino). However, thermodynamic control and steric factors overwhelmingly favor the 1,1'-methylenebis(3-amino) isomer.

DOT Diagram: Structural Connectivity & Isomer Logic



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Caption: Reaction pathway favoring the formation of the 1,1'-methylenebis(3-amine) isomer over sterically hindered alternatives.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is the primary tool for confirming the symmetry of the molecule and the position of the methylene bridge. The molecule possesses

symmetry, meaning the two pyrazole rings are magnetically equivalent.

Solvent Choice: DMSO-d₆ is the required solvent. Chloroform-d (CDCl₃) often provides poor solubility for amino-pyrazoles and leads to broad exchangeable proton signals.

¹H NMR (400 MHz, DMSO-d₆)

The spectrum is characterized by a distinct singlet for the methylene bridge and a set of doublets for the pyrazole ring protons.

Signal Assignment	Shift (δ , ppm)	Multiplicity	Integration	Coupling (J, Hz)	Structural Insight
H-Bridge (CH ₂ -N)	6.05 – 6.15	Singlet (s)	2H	-	Diagnostic peak. Shifts upfield relative to unsubstituted bis(pyrazolyl) methane (6.25 ppm) due to electron donation from NH ₂ .
H-5 (Ring)	7.35 – 7.45	Doublet (d)	2H	2.2 Hz	The proton adjacent to the bridge nitrogen (N1). Deshielded by the aromatic ring current.
H-4 (Ring)	5.45 – 5.55	Doublet (d)	2H	2.2 Hz	Highly shielded by the adjacent electron-donating amino group (ortho-like effect).
NH ₂ (Amine)	4.50 – 5.00	Broad (br s)	4H	-	Exchangeable. Position varies with concentration

and water
content.

Critical Analysis:

- Symmetry Check: If you observe four ring proton signals instead of two, your sample is likely a mixture of the 1,1' and 1,5' isomers (asymmetric).
- Bridge Shift: A methylene bridge appearing >6.3 ppm suggests oxidation or salt formation (protonation of the ring nitrogens).

^{13}C NMR (100 MHz, DMSO- d_6)

The carbon spectrum must show exactly four signals due to symmetry.

Carbon Assignment	Shift (δ , ppm)	Type	Notes
C-3 (C-NH ₂)	155.0 – 158.0	Quaternary	Deshielded by the amino group (ipso-effect).
C-5 (C-H)	130.0 – 132.0	CH	Typical aromatic region for pyrazoles.
C-4 (C-H)	90.0 – 92.0	CH	Significantly shielded by the amino group resonance.
C-Bridge (N-CH ₂ -N)	55.0 – 58.0	CH ₂	Characteristic region for aminal-type carbons.

Infrared Spectroscopy (FT-IR)

IR is vital for confirming the presence of the primary amine and the integrity of the pyrazole ring system.

- Primary Amine ($-\text{NH}_2$):

- 3350 – 3450 cm^{-1} : Asymmetric stretch ().
- 3200 – 3300 cm^{-1} : Symmetric stretch ().
- Note: Look for the characteristic "doublet" appearance of the primary amine stretches.
- C=N / C=C Ring Modes:
 - 1580 – 1620 cm^{-1} : Strong absorption bands characteristic of the pyrazole skeleton.
- C–N Stretch:
 - 1250 – 1300 cm^{-1} : Stretching vibration of the aromatic C-N bond.
- Methylene (–CH₂–):
 - 2900 – 2950 cm^{-1} : Weak aliphatic C-H stretches, often obscured by the broad amine band.

Mass Spectrometry (MS)

Mass spec confirms the molecular weight and provides a fragmentation fingerprint.

- Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).
- Molecular Ion:
 - [M+H]⁺ (ESI): m/z 179.1
 - [M]⁺ (EI): m/z 178.1
- Fragmentation Pattern (EI):
 - m/z 178: Molecular Ion.

- m/z 96: Cleavage of the methylene bridge, generating the [3-aminopyrazole-CH₂]⁺ fragment.
- m/z 83: [3-aminopyrazole]⁺ radical cation (loss of one ring + CH₂).
- m/z 54: Ring fragmentation (loss of N₂/HCN).

Experimental Validation Protocol

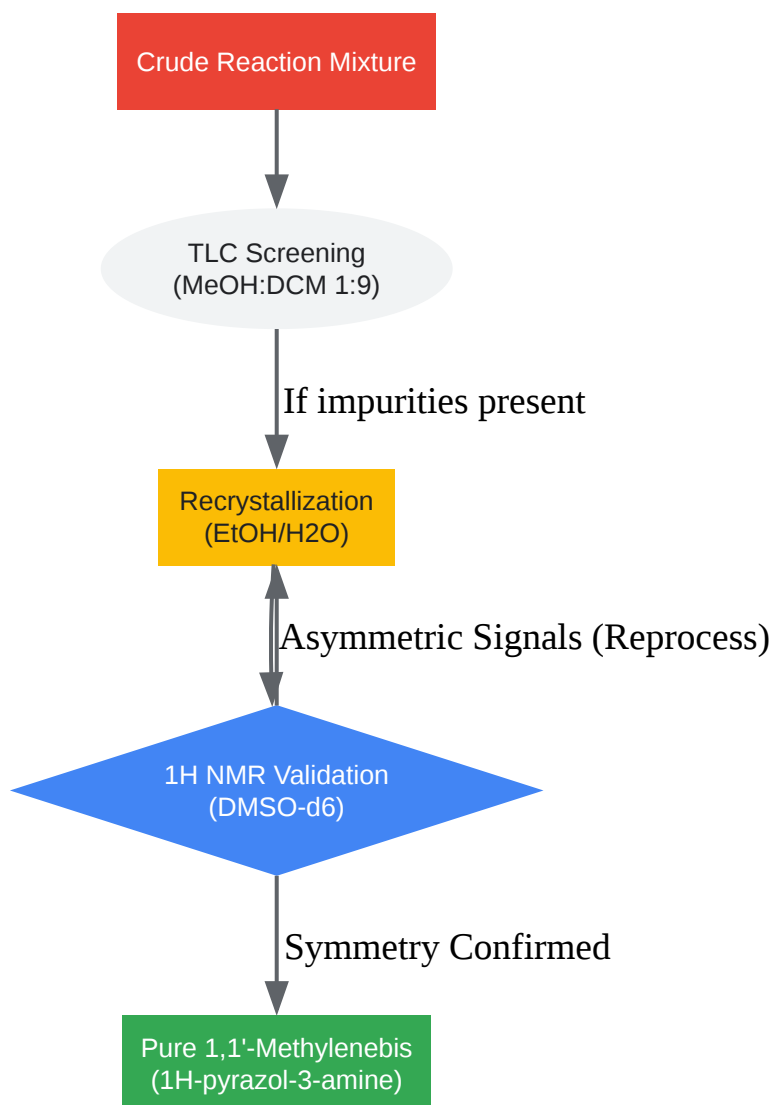
To ensure the spectroscopic data above is reproducible, the following preparation workflow is recommended. This protocol minimizes the formation of the 1,5'-isomer.

Synthesis & Purification Workflow

- Reagents: 3-Aminopyrazole (2.0 eq), KOH (2.5 eq), DMSO (Solvent).
- Alkylation: Add

(1.0 eq) dropwise at 0°C to minimize poly-alkylation.
- Extraction: Quench with water. The product often precipitates directly or requires extraction with Ethyl Acetate/THF (avoid DCM if possible due to solubility issues).
- Recrystallization (Critical): Crude product usually contains unreacted pyrazole. Recrystallize from Ethanol/Water (9:1).

DOT Diagram: Analytical Workflow



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Caption: Step-by-step analytical workflow to ensure compound purity before final characterization.

References

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- NIST Chemistry WebBook. (n.d.). 3-Methyl-1-phenyl-1H-pyrazol-5-amine Spectra. Retrieved February 18, 2026, from [\[Link\]](#) (Used for comparative aminopyrazole ring shifts).

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